molecular formula C17H12N4O3S2 B410005 N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea CAS No. 112672-07-8

N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea

Cat. No.: B410005
CAS No.: 112672-07-8
M. Wt: 384.4g/mol
InChI Key: RTLPKYFZBUFGEQ-UHFFFAOYSA-N
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Description

N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is a complex organic compound with the molecular formula C17H13N3O3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-nitrobenzoyl chloride with 4-phenyl-1,3-thiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

112672-07-8

Molecular Formula

C17H12N4O3S2

Molecular Weight

384.4g/mol

IUPAC Name

4-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H12N4O3S2/c22-15(12-6-8-13(9-7-12)21(23)24)19-16(25)20-17-18-14(10-26-17)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20,22,25)

InChI Key

RTLPKYFZBUFGEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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